

Application Notes and Protocols for MR44397 in Cell-Based Assays

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Compound of Interest

Compound Name: MR44397

Cat. No.: B15583850

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Introduction

MR44397 is a potent and selective small molecule ligand for the WD40 repeat-containing protein 5 (WDR5)[1]. As the S-enantiomer of a chiral ligand, **MR44397** exhibits a high affinity for WDR5 with a dissociation constant (K_D) of 69 nM[2]. WDR5 is a crucial component of multiple protein complexes, including the Mixed Lineage Leukemia (MLL) complex, where it plays a key role in the regulation of gene expression through histone H3 lysine 4 (H3K4) methylation[3]. By binding to the central pocket of WDR5, **MR44397** can displace interacting proteins, such as histone H3 and proteins containing the WDR5-interacting (WIN) motif, thereby modulating the activity of these complexes. This makes **MR44397** a valuable tool for studying the biological functions of WDR5 and for investigating its potential as a therapeutic target in diseases such as cancer[3].

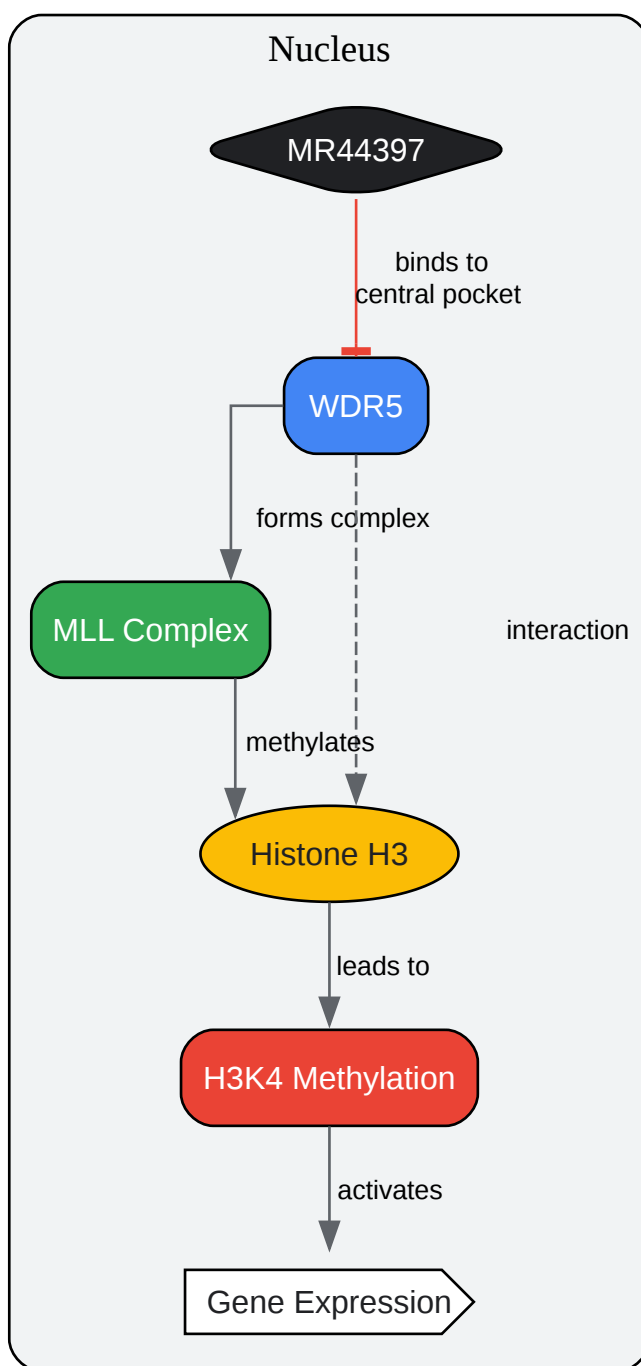
These application notes provide detailed protocols for utilizing **MR44397** in two key cell-based assays: the HiBiT Cellular Thermal Shift Assay (CETSA) to confirm target engagement and the NanoBRET™ Protein-Protein Interaction Assay to study the disruption of WDR5 complexes.

Data Presentation

Parameter	Value	Assay Type	Cell Line	Reference
Dissociation Constant (K _D)	69 nM	Surface Plasmon Resonance (SPR)	N/A (Biochemical)	[2]
Displacement Constant (K _{disp}) vs. FITC-H3 (1-15)	1 μM	Fluorescence Polarization	N/A (Biochemical)	[4][5]
Displacement Constant (K _{disp}) vs. FITC-WIN peptide	4 μM	Fluorescence Polarization	N/A (Biochemical)	[4][5]
Cellular Thermal Stabilization	Observed at 50 μM	HiBiT CETSA	HEK293T	[2]
EC50 for Thermal Stabilization	Not yet reported	HiBiT CETSA	HEK293T	N/A
IC50 for WDR5-Histone H3 Interaction	Not yet reported	NanoBRET™ PPI Assay	U2OS / HEK293T	N/A

Signaling Pathway and Mechanism of Action

MR44397 acts by directly binding to the central pocket of WDR5. This pocket is the interaction site for the "WIN" (WDR5-interacting) motif found in proteins like MLL, as well as for the N-terminal tail of histone H3. By occupying this site, **MR44397** competitively inhibits the interaction of WDR5 with its binding partners, leading to the disruption of the MLL complex and a subsequent decrease in H3K4 methylation.



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WDR5 signaling and **MR44397**'s mechanism of action.

Experimental Protocols

Preparation of **MR44397** Stock Solution

It is recommended to prepare a concentrated stock solution of **MR44397** in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

- Solvent: Use anhydrous DMSO. The use of DMSO is common for solubilizing organic compounds for in vitro binding studies[6].
- Concentration: Prepare a 10 mM stock solution.
- Procedure:
 - Briefly centrifuge the vial of **MR44397** to ensure all powder is at the bottom.
 - Add the calculated volume of DMSO to achieve a 10 mM concentration.
 - Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months[7][8]. Before use, thaw an aliquot at room temperature.

HiBiT Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement

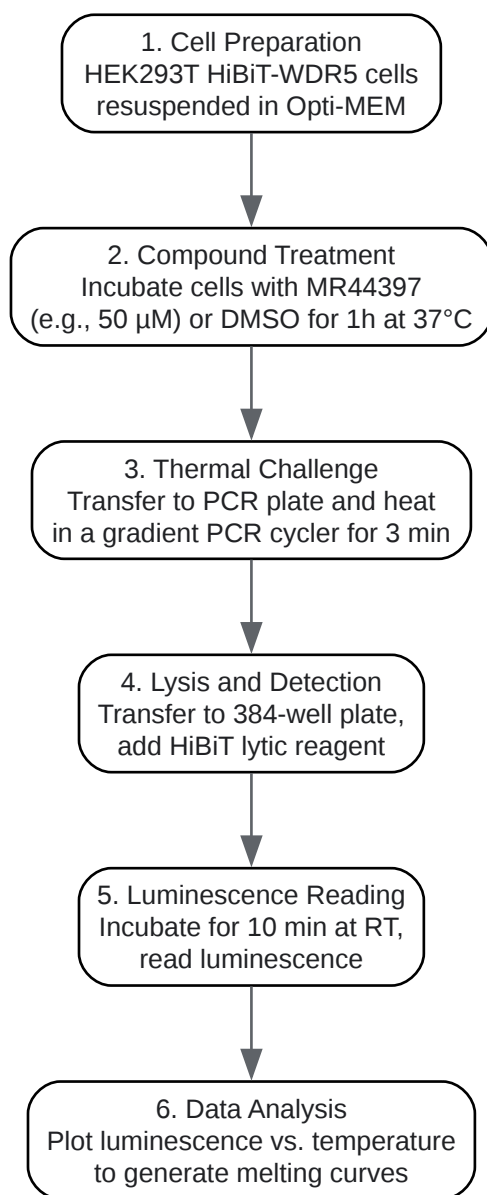
This protocol is designed to verify the direct binding of **MR44397** to WDR5 in a cellular context by measuring the ligand-induced thermal stabilization of the target protein.

Materials:

- HEK293T cells endogenously expressing HiBiT-WDR5[9].
- Opti-MEM™ I Reduced Serum Medium.
- **MR44397** stock solution (10 mM in DMSO).
- 96-well PCR plates.
- Gradient PCR cycler.

- White 384-well low-volume plates.
- Nano-Glo® HiBiT Lytic Detection System (Promega).
- Luminometer plate reader.

Workflow Diagram:



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Workflow for the HiBiT Cellular Thermal Shift Assay.

Procedure:

- Cell Preparation:
 - Culture HEK293T cells with an endogenous HiBiT tag on the WDR5 gene.
 - On the day of the experiment, harvest the cells and resuspend them in Opti-MEM at a concentration of 2×10^5 cells/mL[10].
- Compound Incubation:
 - In a 96-well plate, treat the cells with the desired concentrations of **MR44397**. A final concentration of 50 μ M has been shown to induce thermal stabilization of WDR5[2]. Include a vehicle control (e.g., 0.5% DMSO).
 - Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator[2][9].
- Thermal Challenge:
 - Transfer the cell suspensions to a 96-well PCR plate.
 - Place the PCR plate in a gradient PCR cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C to 62°C)[2][9].
 - After the heating step, cool the plate to 25°C for 3 minutes[9].
- Lysis and Detection:
 - Transfer 10 μ L of the cell suspension from each well of the PCR plate to a corresponding well of a white, low-volume 384-well plate[9].
 - Add 10 μ L of Nano-Glo® HiBiT Lytic Detection Reagent to each well[9]. This reagent lyses the cells and contains the LgBiT protein and substrate for the luminescence reaction.
- Luminescence Measurement:
 - Incubate the plate at room temperature for 10 minutes, protected from light[9].

- Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings for each temperature point to the reading at the lowest temperature (or a 37°C control).
 - Plot the normalized luminescence as a function of temperature to generate melting curves for both the **MR44397**-treated and vehicle-treated samples.
 - A shift in the melting curve to higher temperatures in the presence of **MR44397** indicates target engagement and stabilization.

NanoBRET™ Protein-Protein Interaction (PPI) Assay

This protocol is designed to measure the interaction between WDR5 and Histone H3 in living cells and to assess the ability of **MR44397** to disrupt this interaction.

Materials:

- HEK293T or U2OS cells.
- Expression vector for NanoLuc®-WDR5 (donor).
- Expression vector for Histone H3.3-HaloTag® (acceptor)[[11](#)].
- Transfection reagent (e.g., FuGENE® HD).
- Opti-MEM™ I Reduced Serum Medium.
- White, tissue culture-treated 96-well plates.
- HaloTag® NanoBRET™ 618 Ligand (Promega)[[12](#)][[13](#)].
- NanoBRET™ Nano-Glo® Substrate (Promega).
- Luminometer plate reader with 460 nm and >610 nm filters.

Procedure:

- Cell Seeding:
 - Seed HEK293T or U2OS cells in a 10 cm dish and grow to ~90% confluency.
- Transfection:
 - Co-transfect the cells with the NanoLuc®-WDR5 and Histone H3.3-HaloTag® expression vectors. An optimized ratio of donor to acceptor plasmid is crucial for a good assay window. A ratio of 1:10 (e.g., 0.001 µg of NanoLuc®-WDR5 to 0.01 µg of Histone H3.3-HaloTag® per well of a 96-well plate) has been shown to be effective in U2OS cells[11].
 - After 24 hours, trypsinize the cells and resuspend them in Opti-MEM.
- Cell Plating and Ligand Labeling:
 - Dilute the cell suspension to 2×10^5 cells/mL in Opti-MEM containing 4% FBS[10].
 - Prepare two pools of the cell suspension. To one pool, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM. To the other pool, add an equivalent volume of vehicle (e.g., DMSO) to serve as a no-acceptor control[10].
 - Dispense 100 µL of each cell suspension into separate wells of a white 96-well plate.
- Compound Treatment:
 - Incubate the plate for 20-24 hours at 37°C and 5% CO₂.
 - Prepare serial dilutions of **MR44397** in Opti-MEM.
 - Add the compound dilutions to the appropriate wells and incubate for the desired time (e.g., 4 hours)[11].
- Luminescence Measurement:
 - Prepare a 5x solution of NanoBRET™ Nano-Glo® Substrate in Opti-MEM[10].
 - Add 25 µL of the 5x substrate solution to each well[10].

- Measure the luminescence at 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
- Data Analysis:
 - For each well, calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - Calculate the corrected NanoBRET™ ratio by subtracting the average raw ratio of the no-acceptor control wells from the raw ratio of the experimental wells[14].
 - Plot the corrected NanoBRET™ ratio as a function of the **MR44397** concentration to determine an IC₅₀ value.

Note on Expected Results: While **MR44397** is expected to disrupt the WDR5-Histone H3 interaction due to its binding mode, one study reported that it did not decrease the nanoBRET ratio between WDR5 and histone H3[2]. This could be due to several factors, including the specific assay conditions or the dynamic nature of the interaction in live cells. Researchers should carefully optimize their assay conditions and consider using orthogonal methods to validate their findings.

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